Deacetylcephalosporin C

説明

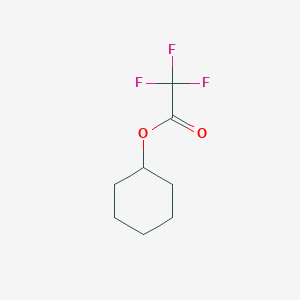

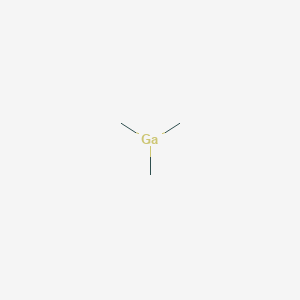

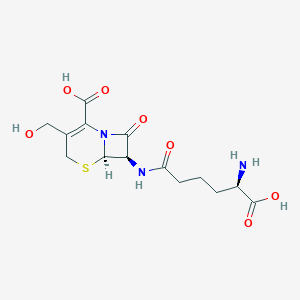

Deacetylcephalosporin C is a 3-hydroxymethylcephalosporin having a (5-amino-5-carboxypentanoyl)amino group at the 7-position . It is a natural product found in Sarocladium strictum and Euglena gracilis .

Synthesis Analysis

The key enzymes for the biosynthesis of penicillin and cephalosporin are isopenicillin N synthase (IPNS) and DAOCS, respectively . First, three amino acids, -α-aminoadipic acid, -valine, were condensed to form LLD-ACV (d- -α-aminoadipyl- -valine) tripeptide under the catalysis of non-ribosomal peptide LLD-ACV synthase . IPNS catalyzes the cyclic production of isopenicillin N from ACV tripeptide, which is then isomerized to penicillin N by isopenicillin N isomerase . DAOCS catalyzes the five-member thiazole of penicillin N to oxidative cyclization to form a six-member dihydrothiazide ring of cephalosporin, which will generate DAOC . Next, DAOC hydroxylation leads to deacetylation of cephalosporin C (DAC), which is formed by DAC acetylation .

Molecular Structure Analysis

The molecular formula of Deacetylcephalosporin C is C14H19N3O7S . The IUPAC name is (6 R ,7 R )-7- [ [ (5 R )-5-amino-5-carboxypentanoyl]amino]-3- (hydroxymethyl)-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-ene-2-carboxylic acid .

Chemical Reactions Analysis

DAOCS catalyzes the five-member thiazole of penicillin N to oxidative cyclization to form a six-member dihydrothiazide ring of cephalosporin, which will generate DAOC . Next, DAOC hydroxylation leads to deacetylation of cephalosporin C (DAC), which is formed by DAC acetylation .

Physical And Chemical Properties Analysis

The molecular weight of Deacetylcephalosporin C is 373.38 g/mol .

科学的研究の応用

Biosynthesis and Enzymatic Activity : Deacetylcephalosporin C acetyltransferase (DAC-AT) catalyzes the final step in cephalosporin C biosynthesis. Its structural analysis helps understand the reaction mechanism involved in acetyl transfer, a crucial aspect of cephalosporin C production (Lejon, Ellis, & Valegård, 2008).

Gene Expression for Enhanced Production : Expression of the cefG gene, which encodes DAC-AT, is a limiting factor in Acremonium chrysogenum for cephalosporin biosynthesis. Enhancing the expression of this gene could increase cephalosporin production (Gutiérrez et al., 1997).

Substrate Selectivity : Research on Deacetoxycephalosporin/deacetylcephalosporin C synthase (DAOC/DACS) reveals insights into controlling substrate and reaction selectivity. This has implications for the efficient biosynthesis of cephalosporin C (Lloyd et al., 2004).

Biotransformation for Semisynthetic Cephalosporins : Modified Deacetylcephalosporin C Synthase (DACS) shows potential for the biotransformation of semisynthetic cephalosporins. This approach can be cost-effective for manufacturing intermediates like 7-amino-cephalosporanic acid (7ACA) and hydroxymethyl-7-amino-cephalosporanic acid (HACA) from less expensive substrates (Balakrishnan et al., 2016).

Enzyme Purification and Expression : High-level expression and purification studies of deacetoxycephalosporin C/deacetylcephalosporin C synthase provide insights into producing this enzyme in a highly active form, important for industrial applications (Baldwin et al., 1992).

Genetic Engineering for Enhanced Production : Cloning and disruption of the cefG gene, encoding acetyl coenzyme A: deacetylcephalosporin C o-acetyltransferase, in Acremonium chrysogenum, and its impact on cephalosporin production has been studied, providing a genetic engineering approach to optimize antibiotic production (Matsuda et al., 1992).

作用機序

The structures of DAC-AT reported provide evidence of a stable acyl-enzyme complex, thus underpinning a mechanism involving acetylation of a catalytic serine residue by acetyl coenzyme A, followed by transfer of the acetyl group to deacetylcephalosporin C through a suggested tetrahedral transition state .

将来の方向性

In the future, double or triple mutations should be constructed at the C-terminal of scDAOCS, which may contribute to the construction of scDAOCS mutant and further improve enzyme activity . The efficacy and industrial scalability of one of the selected variants, CefF GOS, were demonstrated in a process showing complete bioconversion of 18 g/liter of cephalosporin G into deacetylcephalosporin G (DAG) in about 80 min and showed reproducible results at higher substrate concentrations as well .

特性

IUPAC Name |

(6R,7R)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O7S/c15-7(13(21)22)2-1-3-8(19)16-9-11(20)17-10(14(23)24)6(4-18)5-25-12(9)17/h7,9,12,18H,1-5,15H2,(H,16,19)(H,21,22)(H,23,24)/t7-,9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCFYHBHOFBVIV-JWKOBGCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CCCC(C(=O)O)N)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CCC[C@H](C(=O)O)N)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50933157 | |

| Record name | 7-[(5-Amino-5-carboxy-1-hydroxypentylidene)amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50933157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deacetylcephalosporin C | |

CAS RN |

1476-46-6 | |

| Record name | Deacetylcephalosporin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1476-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deacetylcephalosporin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-[(5-Amino-5-carboxy-1-hydroxypentylidene)amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50933157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl-](/img/structure/B75654.png)

![2-[2-(Phenylthio)Phenyl]Acetic Acid](/img/structure/B75655.png)